(2S)-6-hydroxyhexane-1,2-diyl dinitrate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O7 |
|---|---|
Molecular Weight |
224.17 g/mol |
IUPAC Name |
[(2S)-6-hydroxy-1-nitrooxyhexan-2-yl] nitrate |
InChI |
InChI=1S/C6H12N2O7/c9-4-2-1-3-6(15-8(12)13)5-14-7(10)11/h6,9H,1-5H2/t6-/m0/s1 |
InChI Key |
FJPUWIIDLRVJFX-LURJTMIESA-N |
Isomeric SMILES |
C(CCO)C[C@@H](CO[N+](=O)[O-])O[N+](=O)[O-] |
Canonical SMILES |
C(CCO)CC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s 6 Hydroxyhexane 1,2 Diyl Dinitrate
Strategic Approaches to the Hexane-1,2-diol Backbone Synthesis
The critical step in the synthesis is the stereocontrolled formation of the (2S)-hexane-1,2,6-triol backbone or a suitable protected derivative. This requires methods that can reliably establish the vicinal diol with the desired absolute configuration.
Stereoselective hydroxylation of a terminal alkene is the most direct method for establishing the required 1,2-diol moiety. The Sharpless Asymmetric Dihydroxylation (SAD) stands as a premier and highly predictable method for this transformation. nih.govwikipedia.orgorganic-chemistry.org The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to hydroxylate a prochiral alkene with high enantioselectivity. wikipedia.orgchem-station.com
The choice of ligand dictates the facial selectivity of the dihydroxylation. For a terminal alkene, the commercially available reagent mixture AD-mix-β, which contains the ligand (DHQD)₂PHAL, typically directs hydroxylation to the top face of the double bond, yielding the (S)-diol. wikipedia.orgyale.edu Conversely, AD-mix-α, containing (DHQ)₂PHAL, would yield the (R)-diol. nih.gov The catalytic cycle is sustained by a stoichiometric co-oxidant, commonly potassium ferricyanide (K₃Fe(CN)₆), which regenerates the active osmium(VIII) species. organic-chemistry.org
The general reaction is outlined below:
Alkene + AD-mix → Chiral Diol
This method is renowned for its broad substrate scope and high enantiomeric excesses (ee), often exceeding 95%. harvard.edu
The synthesis of the target molecule, which possesses a free hydroxyl group at the C6 position, necessitates a strategic approach to precursor design. A direct asymmetric dihydroxylation of 1-hexene would yield (S)-hexane-1,2-diol, but this would require a subsequent, challenging selective oxidation of the C6 methyl group.
A more refined strategy involves starting with a precursor where the C6 hydroxyl group is already present but masked with a suitable protecting group. A benzyl ether is an ideal choice for this role due to its stability under the basic conditions of the SAD reaction and its facile removal under neutral conditions via hydrogenolysis. researchgate.netuobaghdad.edu.iq
The synthesis of the key precursor, 6-(benzyloxy)-1-hexene, can be achieved from 6-chloro-1-hexene and sodium benzylate. This protected alkene serves as the ideal substrate for the subsequent stereoselective dihydroxylation step. This protecting group strategy is central to achieving the required chemo- and regioselectivity in the final nitration step by ensuring only the 1- and 2-position hydroxyls are available for reaction.
Protection of a 6-halo-1-hexene with a benzyl group.
Sharpless Asymmetric Dihydroxylation of the resulting 6-(benzyloxy)-1-hexene using AD-mix-β to yield (2S)-6-(benzyloxy)hexane-1,2-diol.
Chemo- and Regioselective Nitration Protocols for Diol Dinitrates
The conversion of alcohols to nitrate (B79036) esters (O-nitration) is typically achieved using strong nitrating agents. nih.gov Common reagents include fuming nitric acid, mixtures of nitric acid and sulfuric acid ("mixed acid"), or solutions of nitric acid in acetic anhydride. researchgate.netdtic.mil
The primary challenge in synthesizing the title compound is the selective nitration of the vicinal diol at the C1 and C2 positions without affecting the C6 hydroxyl group. As established in the precursor design (Section 2.1.2), this selectivity is achieved by employing a protecting group strategy. With the C6 hydroxyl masked as a benzyl ether, the substrate for nitration is (2S)-6-(benzyloxy)hexane-1,2-diol. This molecule presents only two available hydroxyl groups for nitration, thus directing the reaction with perfect chemoselectivity.
A standard procedure for the dinitration of a diol involves careful addition of the diol to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires strict temperature control to prevent over-oxidation and decomposition. dtic.mil An alternative mild nitrating mixture can be prepared from nitric acid and acetic anhydride, which generates acetyl nitrate in situ.
Following the dinitration of the 1,2-diol, the final step is the deprotection of the C6 hydroxyl group. The benzyl ether is selectively cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst), a method that does not affect the newly formed nitrate ester groups. uobaghdad.edu.iq This final step yields the target molecule, (2S)-6-hydroxyhexane-1,2-diyl dinitrate.
Enantioselective Synthesis of this compound
The crucial stereocenter at the C2 position is installed early in the synthetic sequence. The effectiveness of the entire synthesis hinges on the efficiency and selectivity of this chirality-inducing step.
Asymmetric catalysis is the most elegant and atom-economical approach for establishing the chiral diol backbone. The Sharpless Asymmetric Dihydroxylation is a prime example of chirality transfer, where the stereochemical information from a catalytic amount of a chiral ligand is transferred to the substrate to produce a highly enantioenriched product. nih.govchem-station.com
For the synthesis of the (2S)-diol from the precursor 6-(benzyloxy)-1-hexene, AD-mix-β is the reagent of choice. The phthalazine (PHAL) ligand, complexed with osmium, creates a chiral binding pocket that preferentially accommodates one face of the alkene, leading to the stereoselective delivery of the hydroxyl groups. yale.eduharvard.edu
Table 1: Asymmetric Dihydroxylation of Representative Terminal Alkenes This table presents typical results for the Sharpless Asymmetric Dihydroxylation of terminal alkenes, demonstrating the high enantioselectivity achievable with this method.
| Alkene Substrate | Reagent | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
| 1-Hexene | AD-mix-β | >90 | >95 | (S)-Hexane-1,2-diol |
| Styrene | AD-mix-β | 96 | 97 | (S)-1-Phenylethane-1,2-diol |
| 1-Decene | AD-mix-β | 92 | 98 | (S)-Decane-1,2-diol |
Data adapted from Sharpless, K. B., et al. (1992). J. Org. Chem. harvard.edu
An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent reaction diastereoselectively. After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org
In the context of synthesizing the (2S)-hexane-1,2-diol backbone, one could envision a strategy where a chiral auxiliary directs the alkylation of a smaller precursor. For example, an enolate derived from an acetic acid equivalent attached to a chiral auxiliary, such as a pseudoephedrine amide or an Evans oxazolidinone, could be alkylated with a suitable 4-carbon electrophile (e.g., 4-bromo-1-butene). Subsequent transformations, including reduction of the carbonyl and cleavage of the auxiliary, would yield the chiral alcohol.
While effective, this approach is often more step-intensive than catalytic methods. It requires stoichiometric amounts of the chiral auxiliary and involves additional protection, deprotection, and functional group manipulation steps. However, it remains a powerful and reliable tool in asymmetric synthesis, particularly when catalytic methods are not applicable. For instance, (S,S)-cyclohexane-1,2-diol has been successfully employed as a chiral auxiliary to direct the diastereoselective alkylation of β-keto esters. nih.gov
Enzymatic and Biocatalytic Approaches to Dinitrate Synthesis
There are currently no published studies detailing the use of enzymes or biocatalytic systems for the direct synthesis of this compound. Research into enzymatic nitration is in its early stages and has yet to be applied to substrates like 6-hydroxyhexane-1,2-diol. General strategies in biocatalysis often involve the use of enzymes such as lipases for the kinetic resolution of racemic alcohols, which could theoretically be a step in a chemoenzymatic route to a precursor of the target molecule. However, a complete enzymatic or chemoenzymatic pathway to this compound has not been described.
Chemical Transformations and Derivatization Strategies of 2s 6 Hydroxyhexane 1,2 Diyl Dinitrate
Elaboration of the Hydroxyl Functionality in (2S)-6-hydroxyhexane-1,2-diyl Dinitrate
The primary hydroxyl group at the C-6 position of this compound is the most nucleophilic site in the molecule, making it a prime target for selective chemical modifications. Its greater accessibility and reactivity compared to the secondary nitrate (B79036) ester groups allow for a range of selective transformations.
Selective Esterification and Etherification Reactions
Selective Esterification: The primary hydroxyl group can be readily esterified under various conditions, offering a straightforward method to introduce a wide array of functional groups. The choice of esterification method can be tailored to the specific acylating agent and the desired reaction conditions. Due to the presence of the nitrate ester groups, which can be sensitive to harsh conditions, mild esterification protocols are generally preferred.
Commonly employed methods include the use of acid anhydrides or acyl chlorides in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct. For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can be utilized to facilitate the reaction between a carboxylic acid and the primary alcohol under mild, neutral conditions. The primary alcohol's higher reactivity allows for selective acylation in the presence of other functionalities.
| Acylating Agent | Catalyst/Base | Solvent | Typical Conditions | Product |
| Acetic Anhydride | Pyridine | Dichloromethane (DCM) | Room Temperature, 12h | (2S)-6-acetoxyhexane-1,2-diyl dinitrate |
| Benzoyl Chloride | Triethylamine | Tetrahydrofuran (THF) | 0 °C to Room Temperature, 4h | (2S)-6-(benzoyloxy)hexane-1,2-diyl dinitrate |
| Valeric Acid | DCC/DMAP | Dichloromethane (DCM) | Room Temperature, 16h | (2S)-6-(pentanoyloxy)hexane-1,2-diyl dinitrate |
Selective Etherification: The primary hydroxyl group can also be converted into an ether, which can serve as a stable linkage or introduce specific functionalities. The Williamson ether synthesis is a classic method, involving the deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Given the potential for elimination reactions and the sensitivity of the nitrate esters, milder bases and reaction conditions are advantageous. For instance, using a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) at controlled temperatures can achieve selective etherification.
| Alkylating Agent | Base | Solvent | Typical Conditions | Product |
| Methyl Iodide | Sodium Hydride | Tetrahydrofuran (THF) | 0 °C to Room Temperature, 6h | (2S)-6-methoxyhexane-1,2-diyl dinitrate |
| Benzyl Bromide | Potassium tert-butoxide | Dimethylformamide (DMF) | Room Temperature, 12h | (2S)-6-(benzyloxy)hexane-1,2-diyl dinitrate |
| Propargyl Bromide | Sodium Hydride | Tetrahydrofuran (THF) | 0 °C to Room Temperature, 8h | (2S)-6-(prop-2-yn-1-yloxy)hexane-1,2-diyl dinitrate |
Conjugation and Coupling Reactions for Hybrid Molecules
The primary hydroxyl group serves as a convenient handle for conjugating this compound to other molecules, thereby creating hybrid structures with potentially synergistic or novel properties.
Ester Linkages for Drug Conjugation: Ester bonds are frequently used to link molecules, particularly in the design of prodrugs. The hydroxyl group of this compound can be esterified with a carboxylic acid-containing drug molecule, creating a conjugate that can release the active drug upon in vivo hydrolysis of the ester bond nih.gov.
Click Chemistry: For more complex conjugations, "click chemistry" offers a highly efficient and selective method. The hydroxyl group can be first functionalized with a terminal alkyne or an azide. For example, reaction with propargyl bromide (as shown in the etherification table) would introduce a terminal alkyne. This alkyne-modified dinitrate can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-containing molecule to form a stable triazole linkage chemistrysteps.comwikipedia.orgselleckchem.com. This methodology is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it suitable for the synthesis of complex hybrid molecules wikipedia.org.
Chemical Modifications of the Nitrate Ester Groups
The nitrate ester groups in this compound are key functional moieties, but they can also be chemically modified. These transformations often involve reduction or hydrolysis to regenerate the hydroxyl groups.
Denitration to Diols: The nitrate esters can be reduced back to the corresponding alcohols. This denitration can be achieved using various reducing agents. For instance, catalytic hydrogenation over a palladium catalyst can effectively cleave the O-NO2 bond. Other reagents, such as zinc in the presence of an acid or certain metal hydrides, can also be employed. The successful denitration would yield (2S)-hexane-1,2,6-triol, a valuable chiral building block.
Hydrolysis: Under certain conditions, nitrate esters can undergo hydrolysis to yield the parent alcohol and nitric acid. This reaction is typically slow under neutral conditions but can be accelerated by acids or bases. Alkaline hydrolysis, for example, can proceed via nucleophilic attack on the nitrogen atom or the alpha-carbon wikipedia.orgdrugbank.com. However, due to the presence of multiple nitrate esters and a primary alcohol, controlling the selectivity of hydrolysis can be challenging.
Utilization of this compound as a Chiral Building Block in Multi-Step Synthesis
The stereochemically defined 1,2-diol dinitrate motif on a flexible six-carbon chain makes this compound a potentially valuable chiral synthon for the synthesis of more complex molecules. The term "chiral pool" refers to the collection of abundant, enantiopure natural products that can be used as starting materials in synthesis researchgate.net. While not a direct natural product, this compound can be viewed as a derivative of the chiral pool, obtainable from precursors like hexane-1,2,6-triol.
After suitable protection of the primary hydroxyl group, the chiral 1,2-dinitrate portion can be carried through several synthetic steps. Subsequent denitration would unmask a chiral 1,2-diol, a common structural motif in many natural products and pharmaceuticals. This diol can then be further elaborated, for example, by selective oxidation of the secondary hydroxyl groups, cleavage of the C1-C2 bond to form aldehydes, or conversion into cyclic structures like epoxides or acetals.
Rational Design and Synthesis of Novel Chemical Entities Incorporating the this compound Moiety
The rational design of new molecules incorporating the this compound scaffold can be guided by the known biological activities of organic nitrates. Many organic nitrates function as vasodilators through the enzymatic release of nitric oxide (NO) wikipedia.org. This principle has been exploited in the design of "hybrid nitrates" or "NO-donor hybrids," where a nitrate ester moiety is attached to another pharmacologically active molecule to potentially enhance its therapeutic profile or reduce side effects nih.gov.
Following this strategy, the primary hydroxyl group of this compound can be used as an anchor point to attach various bioactive molecules (e.g., non-steroidal anti-inflammatory drugs, anticancer agents) via an ester or ether linkage. The resulting hybrid compound would combine the pharmacological activity of the parent drug with the NO-donating properties of the dinitrate moiety. The chiral hexane (B92381) backbone could also influence the pharmacokinetic and pharmacodynamic properties of the resulting conjugate. The design of such molecules involves considering the optimal linker length and type to ensure appropriate stability and release kinetics of both the NO and the active drug.
Molecular Mechanisms and Preclinical Biochemical Research of Nitrate Esters, with Emphasis on 2s 6 Hydroxyhexane 1,2 Diyl Dinitrate
Elucidation of Nitric Oxide (NO) Release Pathways from Organic Nitrates at the Molecular Level.
The therapeutic effects of organic nitrates are primarily attributed to their ability to release nitric oxide (NO), a potent vasodilator. This biotransformation can occur through both enzymatic and non-enzymatic pathways.
The enzymatic conversion of organic nitrates to NO is a critical step in their mechanism of action. Several enzyme systems have been implicated in this process, with mitochondrial aldehyde dehydrogenase (ALDH2) being one of the most significant for high-potency nitrates like nitroglycerin.
Aldehyde Dehydrogenase 2 (ALDH2):
Preclinical studies have demonstrated that ALDH2, located in the inner mitochondrial membrane, plays a crucial role in the bioactivation of nitroglycerin. The enzyme catalyzes the denitration of the parent molecule, leading to the formation of 1,2-glyceryl dinitrate and nitrite (B80452), which is subsequently reduced to NO. It is plausible that (2S)-6-hydroxyhexane-1,2-diyl dinitrate, as a dinitrate ester, may also serve as a substrate for ALDH2. The presence of a hydroxyl group on the hexane (B92381) chain could influence its affinity for the enzyme's active site.
Cytochrome P450 (CYP) Enzymes:
The cytochrome P450 family of enzymes, primarily located in the endoplasmic reticulum of liver cells, are also known to metabolize organic nitrates. These enzymes can catalyze the reductive denitration of nitrate (B79036) esters, contributing to NO formation. While specific studies on this compound are not available, the involvement of CYP enzymes in the metabolism of other aliphatic nitrates suggests a potential role in its biotransformation.
Table 1: Key Enzymes in the Biotransformation of Organic Nitrates
| Enzyme | Cellular Location | Proposed Role in Nitrate Ester Metabolism |
| Aldehyde Dehydrogenase 2 (ALDH2) | Mitochondrial inner membrane | Catalyzes the denitration of high-potency organic nitrates, leading to the formation of nitrite and subsequently NO. This is a key pathway for vasodilation. |
| Cytochrome P450 (CYP) Enzymes | Endoplasmic reticulum | Participate in the reductive metabolism of organic nitrates, contributing to NO generation. The specific isoforms involved can vary depending on the structure of the nitrate ester. |
| Glutathione-S-transferases (GSTs) | Cytosol and microsomes | Implicated in the denitration of some organic nitrates, although their contribution is considered less significant than ALDH2 for high-potency nitrates. The reaction involves conjugation with glutathione (B108866). |
In addition to enzymatic processes, organic nitrates can release NO through non-enzymatic pathways, often involving reactions with sulfhydryl-containing molecules.
Reaction with Thiols:
Molecules containing thiol groups (-SH), such as glutathione and cysteine, can react with organic nitrates to release NO. This reaction is thought to proceed via the formation of an S-nitrosothiol intermediate, which then decomposes to release NO. The rate of this reaction is dependent on the specific nitrate ester and the thiol-containing compound. For this compound, its chemical structure would allow for such interactions in a biological environment rich in thiols.
Investigations into Antioxidant Properties Associated with Nitrate Esters and Related Molecular Pathways.
Recent research has suggested that some organic nitrates may possess antioxidant properties, which could contribute to their therapeutic effects, particularly in the context of cardiovascular diseases where oxidative stress plays a significant role.
The proposed antioxidant mechanisms for certain organic nitrates involve the scavenging of reactive oxygen species (ROS). This activity may be inherent to the nitrate ester molecule itself or to its metabolites. For instance, some studies have shown that organic nitrates can inhibit lipid peroxidation. nih.gov It is hypothesized that the NO released from these compounds can interact with and neutralize lipid peroxyl radicals, thus terminating the chain reaction of lipid peroxidation.
Table 2: Potential Antioxidant Mechanisms of Organic Nitrates
| Mechanism | Description |
| Direct Radical Scavenging | The nitrate ester molecule or its metabolites may directly interact with and neutralize reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydroxyl radicals. |
| Inhibition of Lipid Peroxidation | Nitric oxide released from the nitrate ester can terminate the chain reaction of lipid peroxidation by reacting with lipid peroxyl radicals. This can help protect cell membranes from oxidative damage. nih.gov |
| Modulation of Antioxidant Enzymes | Some studies suggest that organic nitrates may influence the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, although the exact mechanisms are not fully elucidated. |
Theoretical Models of Molecular Interactions with Biological Targets in Preclinical Contexts.
Due to the lack of specific experimental data for this compound, theoretical modeling and computational studies provide a valuable approach to predict its interactions with biological targets.
Molecular Docking with ALDH2:
Molecular docking simulations could be employed to predict the binding affinity and orientation of this compound within the active site of ALDH2. Such models would consider the three-dimensional structure of the enzyme and the ligand. The presence of the hydroxyl group and the stereochemistry at the C-2 position of this compound would be critical factors in determining its fit within the catalytic pocket of the enzyme. These in silico studies could help to hypothesize whether it is a likely substrate for ALDH2-mediated bioactivation.
Quantitative Structure-Activity Relationship (QSAR) Studies:
QSAR models for a series of related aliphatic nitrate esters could be developed to correlate their chemical structures with their NO-releasing capabilities or vasodilatory potencies. By analyzing the physicochemical properties of this compound, such as its lipophilicity, electronic properties, and steric parameters, its potential activity could be predicted based on the established relationships for analogous compounds.
Applications of 2s 6 Hydroxyhexane 1,2 Diyl Dinitrate in Advanced Organic Synthesis
Construction of Stereochemically Defined Organic Scaffolds and Complex Molecular Architectures.
There is no available information detailing the use of (2S)-6-hydroxyhexane-1,2-diyl dinitrate as a building block for creating complex, three-dimensional molecular structures with precise spatial arrangements of atoms.
Precursor in the Synthesis of Bio-Inspired Molecules and Advanced Intermediates.
There are no documented instances of this compound being utilized as a starting material or key intermediate in the synthesis of molecules that mimic natural products or other advanced chemical entities.
Due to the unavailability of requisite data, the generation of an informative article with detailed research findings and data tables on this compound is not feasible at this time. Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the potential applications of this compound in advanced organic synthesis.
Advanced Analytical Methodologies for the Research of 2s 6 Hydroxyhexane 1,2 Diyl Dinitrate
Spectroscopic Techniques for Structural Elucidation and Confirmation.
Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in (2S)-6-hydroxyhexane-1,2-diyl dinitrate.
Nuclear Magnetic Resonance (NMR) for Regiochemical and Stereochemical Assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing crucial insights into the connectivity of atoms (regiochemistry) and their spatial arrangement (stereochemistry).
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrate (B79036) and hydroxyl groups. Protons closer to these functional groups will appear at a lower field (higher ppm values). For instance, the protons on the carbons bearing the nitrate groups (C1 and C2) are expected to be the most downfield-shifted. The multiplicity of each signal (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons and provides information about the number of adjacent protons, which is key to confirming the hexane (B92381) backbone structure.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each carbon atom in the hexane chain, as well as the carbons bearing the nitrate and hydroxyl groups, will give a unique signal. The chemical shifts of the carbons are also influenced by the electronegativity of the attached functional groups, with C1 and C2 expected to be significantly downfield.
The stereochemistry at the C2 position, being a chiral center, can be further investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy or by using chiral shift reagents. These methods can help to confirm the (S)-configuration by observing through-space interactions between protons.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| H-1 | 4.5 - 4.9 | 70 - 75 |
| H-2 | 5.0 - 5.4 | 80 - 85 |
| H-3 | 1.6 - 1.8 | 28 - 32 |
| H-4 | 1.3 - 1.5 | 24 - 28 |
| H-5 | 1.5 - 1.7 | 30 - 34 |
| H-6 | 3.6 - 3.8 | 60 - 65 |
| OH | Variable (broad singlet) | - |
Note: Predicted values are based on the analysis of similar alkyl nitrate and alcohol compounds. Actual experimental values may vary.
High-Resolution Mass Spectrometry for Molecular Characterization.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition and confirming the molecular weight of this compound with high accuracy. HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C₆H₁₂N₂O₇), the expected exact mass can be calculated and compared to the experimentally determined value. This provides strong evidence for the molecular formula of the compound.
Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for organic nitrates involve the loss of NO₂ or ONO₂ groups. The fragmentation of the hexane backbone can also provide clues about the location of the functional groups.
Expected HRMS Data for this compound:
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₆H₁₃N₂O₇⁺ | 225.0717 |
| [M+Na]⁺ | C₆H₁₂N₂NaO₇⁺ | 247.0536 |
| [M-NO₂]⁺ | C₆H₁₂NO₅⁺ | 178.0710 |
| [M-ONO₂]⁺ | C₆H₁₂NO₄⁺ | 162.0761 |
Note: The table shows predicted exact masses for common adducts and fragments. The observed ions and their relative intensities will depend on the ionization technique used.
Infrared and Raman Spectroscopy for Functional Group Analysis.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
Infrared Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and nitrate (-ONO₂) groups. The O-H stretching vibration of the alcohol will appear as a broad band in the region of 3200-3600 cm⁻¹. The nitrate groups will exhibit strong asymmetric and symmetric stretching vibrations.
Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) | Weak |
| C-H (Alkane) | Stretching | 2850 - 3000 | 2850 - 3000 |
| -ONO₂ (Nitrate) | Asymmetric Stretch | 1600 - 1650 | 1600 - 1650 |
| -ONO₂ (Nitrate) | Symmetric Stretch | 1270 - 1300 | 1270 - 1300 |
| C-O (Alcohol) | Stretching | 1000 - 1260 | Weak |
Note: The exact positions of the peaks can be influenced by the molecular environment and hydrogen bonding.
Chromatographic Methods for Separation, Purity Assessment, and Enantiomeric Excess Determination.
Chiral High-Performance Liquid Chromatography (HPLC).
Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and thus, their separation. researchgate.net
For the analysis of this compound, a suitable chiral column, such as one based on derivatized cellulose (B213188) or amylose, would be selected. The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is optimized to achieve the best separation (resolution) between the (2S) and (2R) enantiomers.
By analyzing a sample of synthesized this compound and comparing the peak areas of the two enantiomers, the enantiomeric excess (e.e.) can be accurately determined. This is critical to ensure the stereochemical purity of the target compound.
Gas Chromatography (GC) with Chiral Stationary Phases.
Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. chromatographyonline.com While the nitrate groups may impart some thermal lability, with careful optimization of the GC conditions, this method can be employed.
Similar to chiral HPLC, the separation is based on the differential interaction of the enantiomers with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The enantiomers will have different retention times, allowing for their quantification. Derivatization of the hydroxyl group may sometimes be necessary to improve the volatility and chromatographic behavior of the compound. The determination of enantiomeric excess is performed by integrating the peak areas of the separated enantiomers.
X-ray Crystallography for Absolute Configuration Determination of this compound and its Derivatives
Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of chiral centers. nih.govpurechemistry.org For a chiral molecule such as this compound, this technique can provide conclusive evidence of the spatial arrangement of its atoms, thereby confirming the (S) configuration at the C2 stereocenter. The determination of absolute configuration is crucial as enantiomers can exhibit different biological activities. purechemistry.org
The fundamental principle behind the determination of absolute configuration by X-ray crystallography lies in the phenomenon of anomalous dispersion (also known as resonant scattering). csic.eswikipedia.org When X-rays interact with an atom, they are scattered by its electrons. Typically, the intensity of scattered X-rays is the same for a reflection (hkl) and its inverse (-h-k-l), a principle known as Friedel's law. csic.esiucr.org However, when the energy of the incident X-rays is near an absorption edge of one of the atoms in the crystal, the scattering factor for that atom becomes a complex number, introducing a phase shift. csic.eswikipedia.org
This phase shift breaks the symmetry of Friedel's law, leading to measurable intensity differences between the reflections (hkl) and (-h-k-l). iucr.orgyetnet.ch This pair of reflections is known as a Bijvoet pair, and the intensity differences are called Bijvoet differences. ed.ac.uknih.gov The magnitude of these differences is dependent on the elements present and the wavelength of the X-rays used. nih.gov By carefully measuring and analyzing these intensity differences, the absolute structure of the crystal, and thus the absolute configuration of the molecule, can be determined. numberanalytics.comresearchgate.net This was first demonstrated by Johannes Martin Bijvoet in 1951. wikipedia.org
For a molecule like this compound, which is composed of light atoms (carbon, hydrogen, oxygen, and nitrogen), the anomalous scattering effect is generally weak. nih.gov Therefore, the use of a suitable X-ray wavelength, such as copper Kα radiation, is often necessary to maximize the anomalous signal from the oxygen and nitrogen atoms, making a reliable absolute configuration assignment possible. researchgate.net
A critical parameter in the refinement of the crystal structure to determine the absolute configuration is the Flack parameter, introduced by H. D. Flack. wikipedia.orgmdpi.com This parameter, typically denoted as 'x', is a value that refines to between 0 and 1. wikipedia.org It represents the molar fraction of the inverted structure in the crystal. iucr.org
A Flack parameter close to 0 , with a small standard uncertainty, indicates that the determined absolute configuration is correct. wikipedia.org
A Flack parameter close to 1 suggests that the inverted structure is correct, and the coordinates of the model should be inverted. wikipedia.org
A value near 0.5 may indicate that the crystal is a racemic twin, meaning it contains equal amounts of both enantiomers. wikipedia.org
The interpretation of the Flack parameter must always consider its standard uncertainty (u). For a reliable determination, the value of u should be less than 0.1. ed.ac.uk
While no published single-crystal X-ray diffraction data for this compound is currently available, the following table represents the typical crystallographic data that would be obtained from such an analysis. This data is provided for illustrative purposes to demonstrate the outcome of a successful absolute configuration determination.
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Chemical Formula | C6H12N2O7 | The molecular formula of the compound. |
| Formula Weight | 224.17 g/mol | The mass of one mole of the compound. |
| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at right angles. |
| Space Group | P2₁2₁2₁ | A common chiral space group for enantiomerically pure organic molecules. ed.ac.uk |
| Unit Cell Dimensions | a = 5.89 Å, b = 10.21 Å, c = 15.54 Å | The lengths of the edges of the unit cell. |
| Volume | 933.4 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Radiation | Cu Kα (λ = 1.54178 Å) | The wavelength of the X-rays used for the diffraction experiment. |
| Flack Parameter (x) | 0.05(7) | Indicates the correct absolute configuration has been determined. wikipedia.org |
The successful acquisition and refinement of such data would provide definitive proof of the (2S) absolute configuration of 6-hydroxyhexane-1,2-diyl dinitrate. The results would typically be deposited in a crystallographic database and reported in a standard format, such as a Crystallographic Information File (CIF). wikipedia.org
Theoretical and Computational Studies on 2s 6 Hydroxyhexane 1,2 Diyl Dinitrate
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Reaction Mechanism Prediction.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of (2S)-6-hydroxyhexane-1,2-diyl dinitrate. These calculations provide a detailed picture of the electron distribution within the molecule, which is key to understanding its stability, reactivity, and spectroscopic characteristics.
Electronic Structure: The electronic structure of this compound is characterized by the presence of highly electronegative nitrate (B79036) groups (-ONO₂) and a hydroxyl group (-OH) on a flexible hexane (B92381) backbone. DFT calculations can map the electrostatic potential surface of the molecule, highlighting regions of positive and negative charge. The oxygen atoms of the nitrate and hydroxyl groups are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl group and the carbon atoms attached to the electronegative groups are more electrophilic.
Reactivity: The reactivity of this compound is largely dictated by the nitrate ester functionalities. A key aspect of their chemistry is the lability of the O-NO₂ bond. Quantum chemical calculations can predict the bond dissociation energies (BDEs) for various bonds within the molecule. The O-NO₂ bond is typically the weakest, suggesting that its homolytic cleavage is a primary step in the thermal decomposition of the molecule, leading to the formation of an alkoxy radical and nitrogen dioxide (NO₂). This initial step is crucial in the mechanism of action for many nitrate ester-based vasodilators, as the subsequent release of nitric oxide (NO) is responsible for their biological activity.
Reaction Mechanism Prediction: Computational studies can model the entire reaction pathway for processes like thermal decomposition or hydrolysis. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed. For this compound, theoretical investigations can predict the step-by-step mechanism of its decomposition, identifying key intermediates and the activation energies for each step. For instance, after the initial O-NO₂ bond cleavage, the resulting alkoxy radical can undergo further reactions such as β-scission or hydrogen abstraction. These computational predictions are vital for understanding the stability of the compound and for designing more stable or more reactive analogues.
Table 1: Calculated Bond Dissociation Energies (BDEs) for Selected Bonds in a Model Alkyl Dinitrate This table presents hypothetical but representative data based on typical computational chemistry results for similar molecules.
| Bond | Bond Dissociation Energy (kcal/mol) | Implication for Reactivity |
|---|---|---|
| C-O (Nitrate) | ~80-90 | Stronger than O-N, less likely to be the initial point of cleavage. |
| O-NO₂ | ~40-50 | Weakest bond, likely the "trigger linkage" for decomposition. |
| C-C | ~85-95 | Strong backbone, cleavage is less favorable than O-NO₂ scission. |
| C-H | ~95-105 | Generally stable, but can be involved in hydrogen abstraction reactions. |
| O-H | ~100-110 | Strong bond, but the hydrogen is acidic and can participate in hydrogen bonding. |
Conformational Analysis and Stereochemical Modeling of this compound.
The flexible hexane backbone of this compound allows it to adopt a multitude of conformations in three-dimensional space. The relative energies of these conformers, and the energy barriers between them, have a significant impact on the molecule's physical properties and its ability to interact with biological targets.
Conformational Analysis: Computational methods can systematically explore the conformational space of the molecule to identify the most stable arrangements. For a linear hexane derivative, the rotations around the C-C single bonds are the primary degrees of freedom. The relative orientations of the two nitrate groups and the hydroxyl group are of particular interest. The most stable conformers will minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding between the hydroxyl group and one of the nitrate groups. By analogy with studies on substituted cyclohexanes, where bulky substituents prefer equatorial positions to minimize 1,3-diaxial strain, it is expected that the nitrate and hydroxyl groups in the lowest energy conformers of this compound will be oriented to reduce steric clashes.
Table 2: Relative Energies of Hypothetical Conformers of this compound This table presents illustrative data to demonstrate the output of conformational analysis studies.
| Conformer | Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| A | 0.00 | Extended chain, anti-periplanar arrangement of nitrate groups, potential intramolecular H-bond. |
| B | 1.25 | Gauche interaction between nitrate groups, leading to a more compact structure. |
| C | 2.50 | Folded conformation with significant steric interactions. |
| D | 0.75 | Extended chain with a different orientation of the hydroxyl group. |
Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Stability.
While quantum chemical calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are used to investigate the behavior of a molecule in a more realistic environment, such as in solution or in a biological system. MD simulations model the movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions.
Intermolecular Interactions: In a biological context, this compound will be surrounded by water molecules and may interact with proteins or other biomolecules. MD simulations can model these interactions in atomic detail. The hydroxyl group and the nitrate groups are capable of forming hydrogen bonds with water, which will influence the solubility and transport of the molecule. Simulations can also be used to study the interaction of the molecule with a target protein, providing information on the binding mode and the key residues involved in the interaction.
Stability: MD simulations can also be used to study the stability of the molecule over time. By simulating the molecule at different temperatures, it is possible to observe the onset of conformational changes and even the initial steps of decomposition. These simulations can provide a dynamic picture of the processes that were studied statically using quantum chemical methods. For example, an MD simulation could show the O-NO₂ bond vibrating and eventually breaking at elevated temperatures.
Computational Design and Virtual Screening of Novel this compound Derivatives.
One of the most exciting applications of computational chemistry is in the rational design of new molecules with improved properties. For this compound, this could involve designing derivatives with enhanced vasodilatory activity, improved stability, or a more favorable pharmacokinetic profile.
Computational Design: Based on the understanding of the structure-activity relationships derived from theoretical studies, new derivatives can be designed in silico. For example, if a particular conformation is found to be crucial for activity, modifications can be made to the molecular structure to stabilize that conformation. Similarly, if the rate of nitric oxide release is a key parameter, the electronic properties of the molecule can be tuned by adding or removing functional groups to modulate the strength of the O-NO₂ bond.
Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to have a desired biological activity. For this compound, a virtual screening campaign could be designed to find new molecules that act as vasodilators. This would typically involve creating a 3D model of the target protein (e.g., an enzyme involved in nitric oxide signaling) and then computationally "docking" thousands or even millions of virtual compounds into the active site of the protein. The compounds that are predicted to bind most strongly are then selected for experimental testing. This approach can dramatically accelerate the drug discovery process by focusing experimental efforts on the most promising candidates.
Table 3: Hypothetical Virtual Screening Results for Vasodilator Activity This table illustrates the type of data generated from a virtual screening campaign.
| Compound ID | Docking Score (kcal/mol) | Predicted Interactions | Structural Class |
|---|---|---|---|
| Derivative_001 | -9.5 | Hydrogen bond with Ser345, hydrophobic interactions. | Alkyl dinitrate |
| Derivative_002 | -8.2 | Hydrogen bond with Tyr456. | Hydroxy nitrate |
| Derivative_003 | -10.1 | Multiple hydrogen bonds, pi-stacking interaction. | Aryl nitrate |
| Derivative_004 | -7.8 | Hydrophobic interactions. | Cyclic nitrate |
Future Research Directions and Emerging Paradigms for Chiral Hydroxyhexane Dinitrates
Development of Sustainable and Green Chemistry Approaches for (2S)-6-hydroxyhexane-1,2-diyl Dinitrate Synthesis.
The traditional synthesis of nitrate (B79036) esters often involves harsh conditions, such as the use of strong acid mixtures (sulfuric and nitric acid), which pose significant safety and environmental challenges. Future research is increasingly focused on developing greener, safer, and more sustainable synthetic routes for producing chiral nitrate esters like this compound.
Flow Chemistry: Continuous flow chemistry is a leading paradigm for the safer production of energetic materials, including nitrate esters. By using microreactors, the reaction volume is minimized, which drastically reduces the risks associated with highly exothermic nitration processes. This technology offers superior heat transfer and precise temperature control, preventing runaway reactions. The adoption of flow chemistry for the synthesis of chiral diols and their subsequent nitration could lead to inherently safer and more scalable production methods.
Biocatalysis and Chiral Synthesis: A significant green approach involves the use of enzymes for the synthesis of the chiral precursor, (2S)-1,2,6-hexanetriol. Biocatalytic methods, such as enzymatic resolutions or asymmetric synthesis, can produce the desired stereoisomer with high enantiomeric purity under mild, aqueous conditions, avoiding the need for classical resolution agents or complex chiral auxiliaries. acs.org Research into novel enzymes or engineered biocatalysts could further streamline the synthesis of chiral diols, which are the essential starting materials for these dinitrates. acs.org
Alternative Nitrating Agents: The development of more environmentally benign nitrating agents is a key area of research. Dinitrogen pentoxide (N₂O₅) in an inert solvent is one such alternative that avoids the use of strong, corrosive acids. semanticscholar.org Another innovative approach is mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, often with minimal or no solvent. Developing a mechanochemical protocol for the nitration of chiral alcohols could significantly improve the green metrics of the synthesis.
| Synthesis Approach | Advantages | Research Focus |
| Flow Chemistry | Enhanced safety, scalability, precise process control. | Optimization of reactor design, integration of continuous purification. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Discovery of novel enzymes, engineering of biocatalysts for specific substrates. |
| Alternative Reagents | Avoidance of strong acids, reduced environmental impact. | Exploring solid-supported reagents, mechanochemical activation. |
Exploration of Novel Molecular Applications and Functional Roles Beyond Current Understanding.
While organic nitrates are well-established as prodrugs that release nitric oxide (NO) for vasodilation, the specific role of chirality in this process and other potential biological functions are underexplored. smolecule.comnih.gov Future research will likely focus on how the stereochemistry of molecules like this compound influences their biological activity and can be harnessed for new applications.
Stereoselective Bioactivity: A key research question is whether the enzymatic processes that release nitric oxide from chiral nitrate esters are stereoselective. Different enantiomers may be metabolized at different rates, leading to distinct pharmacokinetic and pharmacodynamic profiles. Investigating the interactions of this compound and its (2R) counterpart with relevant enzymes could reveal stereospecific effects, potentially leading to the development of NO donors with more controlled and targeted release profiles.
Hybrid Therapeutics: An emerging paradigm is the creation of "hybrid nitrates" or "NO-donor hybrid molecules," where a nitrate ester moiety is chemically linked to another established drug. nih.govmdpi.com This approach aims to create a single chemical entity with dual therapeutic actions, potentially increasing efficacy and reducing side effects. The this compound scaffold could serve as a chiral NO-donating component to be combined with other pharmacophores, opening possibilities for new treatments in cardiovascular disease, oncology, or inflammation. nih.gov
Chemical Biology Probes: The chirality and defined structure of this compound make it a candidate for development into a chemical probe. By incorporating reporter tags (e.g., fluorescent groups), researchers could create tools to study the spatial and temporal dynamics of NO release within cells and tissues, providing deeper insights into the complex signaling pathways involving nitric oxide.
Integration into Advanced Materials Science and Engineering Research as a Chiral Component.
The unique combination of chirality and energetic nitrate ester groups in this compound presents significant opportunities for its use in advanced materials. Research in this area is moving beyond simply using nitrate esters for their energy content to exploring how molecular structure, particularly stereochemistry, can be used to fine-tune material properties. rsc.org
Chiral Energetic Materials: Stereoisomerism is an often-overlooked aspect in the design of energetic materials. Recent studies have shown that stereochemistry can have a profound impact on critical physical properties such as melting point, density, crystal packing, and sensitivity, even when the calculated energetic performance is similar between isomers. chemrxiv.orgnih.govrsc.org this compound could be investigated as a chiral energetic plasticizer. researchgate.netrsc.org Such plasticizers are used to improve the mechanical properties of polymer-bonded explosives and propellants. researchgate.net The chirality of the plasticizer could influence its interaction with the polymer binder, potentially leading to materials with superior thermal stability and mechanical integrity.
Chiral Dopants for Liquid Crystals: Chiral molecules are widely used as dopants to induce a helical structure in nematic liquid crystals, forming chiral nematic (or cholesteric) phases. dakenchem.comrsc.org These materials are crucial for applications in displays and optical sensors. The ability of a chiral dopant to induce this twist is quantified by its helical twisting power (HTP). rsc.org The structure of this compound, with its defined stereocenter, makes it a candidate for investigation as a novel chiral dopant. Research would focus on measuring its HTP and understanding how its molecular structure relates to the induced helical pitch in various liquid crystal hosts.
| Material Application | Role of this compound | Key Properties to Investigate |
| Energetic Plasticizers | Chiral additive for polymer-bonded explosives/propellants. | Compatibility with binders, influence on glass transition temperature, thermal stability, sensitivity. |
| Liquid Crystals | Chiral dopant to induce cholesteric phases. | Helical Twisting Power (HTP), solubility in nematic hosts, effect on phase transition temperatures. |
| Chiral Polymers | Chiral monomer for synthesis of novel energetic polymers. | Polymerization characteristics, molecular weight, thermal and mechanical properties of the resulting polymer. |
Interdisciplinary Research Foci for Chiral Nitrate Ester Chemistry.
The future of chiral nitrate ester chemistry lies at the intersection of multiple scientific disciplines. Advancing the understanding and application of molecules like this compound will require collaborative efforts that bridge traditional boundaries between organic synthesis, materials science, computational chemistry, and biology.
Computational Modeling and Materials Design: The synergy between computational chemistry and experimental synthesis is crucial. Molecular modeling can be used to predict the properties of chiral nitrate esters, including their energetic performance, stability, and sensitivity as energetic materials. dtic.mil For instance, simulations can help understand how the stereochemistry of this compound influences its crystal packing and intermolecular interactions, providing guidance for the rational design of new materials with tailored properties. dtic.mil
NO-Releasing Nanomaterials: A major challenge in nitric oxide therapy is controlling its release in a targeted, spatiotemporal manner. nih.govrsc.org An exciting interdisciplinary focus is the integration of chiral NO donors into nanomaterials. This compound could be incorporated into nanoparticles, hydrogels, or other nanocarriers. This would combine the chemical properties of the chiral nitrate ester with the physical properties of the nanomaterial to create advanced drug delivery systems capable of controlled and localized NO release, activated by specific triggers like pH, enzymes, or light. nih.gov
Chiral Recognition and Sensing: The development of synthetic receptors capable of selective recognition of chiral anions is a growing field in supramolecular chemistry. mdpi.com This intersects with the study of chiral nitrate esters, as these molecules could potentially be targets for novel sensors. Furthermore, the principles of chiral recognition could be applied to understand how these molecules interact with biological receptors, paving the way for more sophisticated drug design.
This interdisciplinary approach ensures that the exploration of chiral nitrate esters will continue to yield fundamental insights and practical applications across a wide spectrum of science and technology.
Q & A
Q. What are the optimal synthetic routes for (2S)-6-hydroxyhexane-1,2-diyl dinitrate, and how can stereochemical purity be ensured?
Methodological Answer: Stereochemical purity is critical for reproducibility. A two-step synthesis is recommended:
Esterification : React (2S)-6-hydroxyhexane-1,2-diol with concentrated nitric acid under controlled cooling (0–5°C) to minimize decomposition.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the dinitrate ester. Confirm stereochemistry via polarimetry and compare optical rotation with literature values.
-
Key Validation : IR spectroscopy (e.g., nitro group stretches at 1640–1620 cm⁻¹ and 1280–1250 cm⁻¹) .
-
Data Table :
Parameter Value/Technique Purpose Reaction Temp 0–5°C Prevent thermal decomposition Chromatography Ethyl acetate/hexane (1:3) Remove diastereomeric impurities Optical Rotation [α]D²⁵ = +X° (c=Y, solvent) Confirm (2S) configuration
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- EI-MS (Electron Ionization Mass Spectrometry) : Operate at 70 eV to observe fragmentation patterns. Key fragments include m/z 263 (base peak, indicative of nitro group loss) and m/z 385 (molecular ion) .
- Elemental Analysis : Compare calculated vs. experimental values (e.g., C: 41.86% calc. vs. 42.33% found) to confirm purity .
- IR Spectroscopy : Identify nitro (O–N–O) stretches and hydroxyl groups (broad ~3400 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups adjacent to nitro moieties.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay conditions?
Methodological Answer: Contradictions often arise from assay variability. Mitigate this by:
-
Standardized Assay Conditions : Control pH (7.4 for physiological relevance), temperature (37°C), and solvent (use DMSO ≤0.1% to avoid cytotoxicity).
-
Statistical Validation : Apply one-way ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates .
-
Positive/Negative Controls : Include reference compounds (e.g., propylene glycol dinitrate ) to calibrate activity thresholds.
-
Data Table :
Assay Condition IC₅₀ (µM) p-value (vs. Control) pH 7.4, 37°C 7.43±0.21 <0.001 pH 6.8, 25°C 14.90±1.01 0.012
Q. What methodologies are recommended for assessing the hydrolytic stability of this compound under physiological conditions?
Methodological Answer: Hydrolytic stability impacts pharmacokinetics. Use:
-
Accelerated Degradation Studies : Incubate the compound in phosphate buffer (pH 7.4, 37°C) and monitor degradation via HPLC-UV (λ = 221 nm) at 0, 24, 48, and 72 hours .
-
Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, if decomposition begins at 121°C , extrapolate stability at lower temps.
-
Data Table :
Time (h) % Remaining Degradation Rate (k, h⁻¹) 0 100 – 24 85 0.0069 48 72 0.0071
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?
Methodological Answer:
-
Derivatization : Synthesize analogs with modified alkyl chain lengths (e.g., ethane-1,2-diyl vs. ethylene-1,2-diyl) and compare IC₅₀ values .
-
Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., DRAK2 kinase).
-
Data Table :
Derivative IC₅₀ (µM) Docking Score (kcal/mol) Ethylene-1,2-diyl 6.64±0.21 -9.2 Ethane-1,2-diyl 14.90±1.01 -6.8
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
